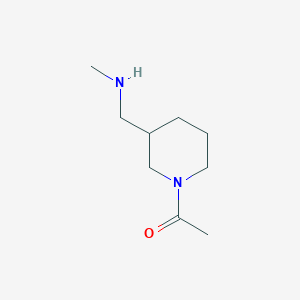

![molecular formula C9H8N2OS B2980593 (Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile CAS No. 339278-32-9](/img/structure/B2980593.png)

(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

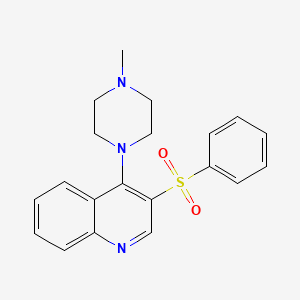

The molecular structure of this compound would be influenced by the presence of the nitrile, methoxyimino, and thiophene groups. These groups could potentially participate in various types of bonding and interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis

The nitrile group is known to undergo various reactions, including hydrolysis, reduction, and the Grignard reaction . The methoxyimino group could potentially participate in reactions involving the nitrogen atom or the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could contribute to the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Magnetism and Luminescence Studies

- Dual-Luminescent Compounds with Magnetic Properties : Compounds containing (Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile demonstrate Single Molecule Magnet (SMM) behavior with large thermal energy barriers for the reversal of the magnetization. These compounds exhibit metal- and ligand-centered dual emissions in the visible region, making them magnetoluminescent bifunctional molecular materials (Costes et al., 2016).

Photochemistry and Molecular Interaction

- Fluoroionophores Based on Derivatives : Fluoroionophores derived from (Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile have been developed, showing spectral diversity when interacting with metal cations. These compounds can specifically chelate Zn+2 in organic and semi-aqueous solutions, making them valuable in studies of metal-ion interactions (Hong et al., 2012).

Synthesis of Functionalized Compounds

- Synthesis of Isoxazoles and Chromones : The compound plays a role in the synthesis of functionalized isoxazoles and chromones, where it undergoes oxocarbenium ion mediated cyclization (Jonušis et al., 2016).

Electronic Structure and Molecular Analysis

- Electronic Structure and Intramolecular Proton Transfer : It has been used in the study of electronic structure and intramolecular proton transfer of certain tautomers, which is significant in understanding the behavior of molecular structures under different conditions (Koşar et al., 2011).

Catalysis

- Photocatalytic Activity in Zinc Complexes : Its derivatives have been investigated for their potential in enhancing the photocatalytic activity under visible light, particularly in the degradation of organic pollutants (Alam et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-11-7-8(6-10)5-9-3-2-4-13-9/h2-5,7H,1H3/b8-5+,11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJREVNOTVRLTJ-FBSVACHXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(=CC1=CC=CS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(=C/C1=CC=CS1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide](/img/structure/B2980511.png)

![1-(5-Chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2980514.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2980515.png)

![3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride](/img/structure/B2980521.png)

![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)

![5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2980524.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)